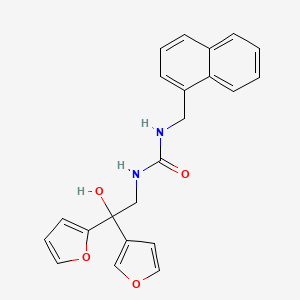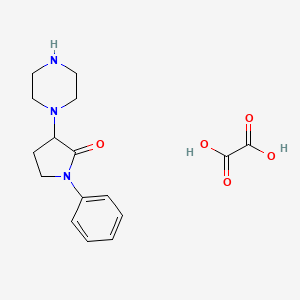
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid is a compound that combines a pyrrolidinone structure with a piperazine ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of a phenyl-substituted pyrrolidinone with piperazine under controlled conditions. The reaction may require the use of solvents such as dichloromethane or ethanol and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being introduced .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine: Explored for its potential as a drug candidate, particularly for its activity against various diseases and conditions.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one: Similar in structure but without the oxalic acid component.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A related compound with a pyridine ring instead of a pyrrolidinone ring.
3-(4-(Piperazin-1-yl)phenyl)pyrrolidin-2-one: Another analog with different substitution patterns on the phenyl ring.
Uniqueness
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid is unique due to the combination of its structural components, which confer specific biological activities and properties. The presence of the oxalic acid component may also influence its solubility, stability, and interactions with molecular targets, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
oxalic acid;1-phenyl-3-piperazin-1-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.C2H2O4/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13,15H,6-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFZUBRGIYWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
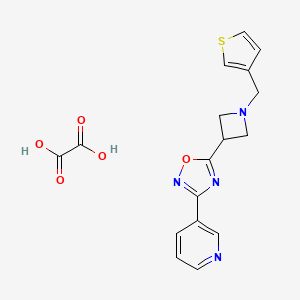
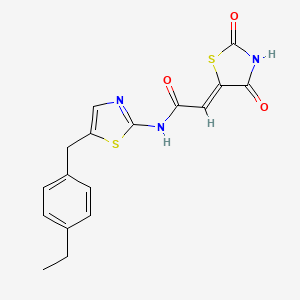
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)
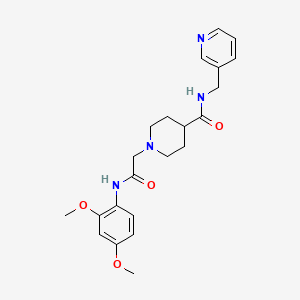
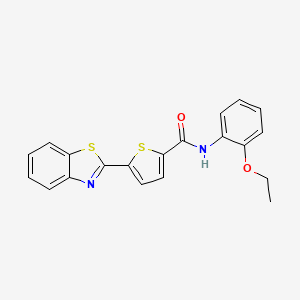
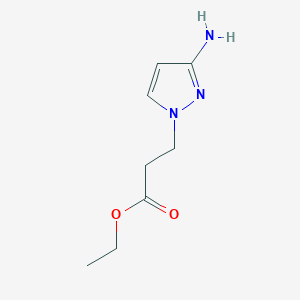
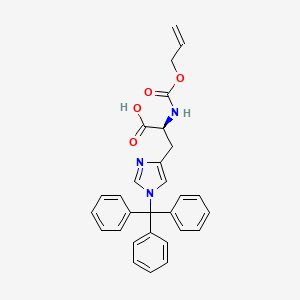
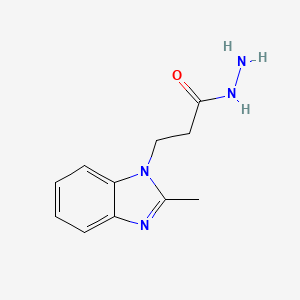
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)
![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)
![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)
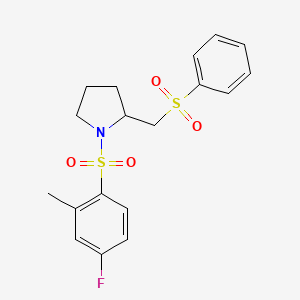
![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2840696.png)
